12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
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Overview
Description
BMS 186318 is a human immunodeficiency virus (HIV) protease inhibitor used to examine the potential of resistance development when two protease inhibitors are used concurrently, in recombinant.
Scientific Research Applications
Synthesis and Derivative Formation
Unsaturated Steroid Synthesis : The compound contributes to the synthesis of unsaturated steroids, specifically in the formation of 1α,3β-dihydroxy-24-nor-9,10-secochola-5,7,10(19)trien-23-oic acid and its cholic and 25-homocholic acid analogues (Costa et al., 1985).
Triazole Fatty Acid Derivatives : It's used in creating novel triazole derivatives from acetylenic fatty esters, expanding the range of fatty acid chemistry (Jie et al., 1998).
Peptide Synthesis : The compound aids in preparing protected β-hydroxyaspartic acid for solid-phase peptide synthesis, crucial for peptide drug development (Wagner & Tilley, 1990).
Nucleophilic Additions : It's involved in nucleophilic additions to produce compounds useful as pharmaceutical precursors and in synthesizing materials like polyesters and polyamides (Hinkamp & Schäfer, 2015).
Pharmaceutical Derivatives : Its derivatives are formed for pharmaceutical interests, particularly in forming aminocarbonyl derivatives (Christov & Palamareva, 2007).
Chemical Transformations
Reactions with Acetyl Chloride : It undergoes transformations with acetyl chloride to produce various derivatives, showing versatility in chemical reactions (Stoodley & Wilkins, 1975).
Synthesis of Microcystins Derivative : The compound is a precursor in the stereocontrolled synthesis of an amino acid characteristic of microcystins and nodularin, contributing to the study of these toxins (Beatty et al., 1992).
Oxidative Cleavage and Alkoxycarbonylation : It participates in oxidative cleavage reactions to produce heterocyclic derivatives, demonstrating its utility in complex organic syntheses (Bacchi et al., 2005).
properties
CAS RN |
161302-40-5 |
---|---|
Product Name |
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)- |
Molecular Formula |
C36H54N4O9 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H54N4O9/c1-35(2,3)48-33(44)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-34(45)49-36(4,5)6)21-26-12-14-27(15-13-26)47-24-32(43)40-16-18-46-19-17-40/h7-15,28-31,37,41-42H,16-24H2,1-6H3,(H,38,44)(H,39,45)/t28-,29-,30+,31+/m0/s1 |
InChI Key |
OQHZMGOXOOOFEE-SYQUUIDJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Appearance |
Solid powder |
Other CAS RN |
161302-40-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS 186,318 BMS 186318 BMS-186318 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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